1,3,5-Trichlorobenzene-d3 1,3,5-Trichlorobenzene-d3
Brand Name: Vulcanchem
CAS No.: 1198-60-3
VCID: VC20929624
InChI: InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
SMILES: C1=C(C=C(C=C1Cl)Cl)Cl
Molecular Formula: C6H3Cl3
Molecular Weight: 184.5 g/mol

1,3,5-Trichlorobenzene-d3

CAS No.: 1198-60-3

Cat. No.: VC20929624

Molecular Formula: C6H3Cl3

Molecular Weight: 184.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Trichlorobenzene-d3 - 1198-60-3

CAS No. 1198-60-3
Molecular Formula C6H3Cl3
Molecular Weight 184.5 g/mol
IUPAC Name 1,3,5-trichloro-2,4,6-trideuteriobenzene
Standard InChI InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
Standard InChI Key XKEFYDZQGKAQCN-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl
SMILES C1=C(C=C(C=C1Cl)Cl)Cl
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)Cl

Chemical Identity and Properties

1,3,5-Trichlorobenzene-d3 is characterized by its specific chemical structure and properties that distinguish it from its non-deuterated counterpart. The compound features a benzene ring with three chlorine atoms at positions 1, 3, and 5, while the remaining positions (2, 4, and 6) contain deuterium atoms instead of hydrogen.

Chemical Identifiers and Physical Properties

The following table summarizes the key chemical identifiers and properties of 1,3,5-Trichlorobenzene-d3:

PropertyValue
IUPAC Name1,3,5-trichloro-2,4,6-trideuteriobenzene
CAS Number1198-60-3
Molecular FormulaC₆D₃Cl₃
Molecular Weight184.5 g/mol
Standard InChIInChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D
Standard InChIKeyXKEFYDZQGKAQCN-CBYSEHNBSA-N
Isomeric SMILES[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl
PubChem Compound ID12277324
While specific physical property data for 1,3,5-Trichlorobenzene-d3 is limited in the available sources, it is expected to share similar properties with the non-deuterated form, which has a melting point of 63°C and a boiling point of 211.3°C at 760 mmHg . Due to the isotope effect, slight differences in physical properties may exist between the deuterated and non-deuterated compounds.

Synthesis Methods

Synthesis of the Parent Compound

The non-deuterated parent compound, 1,3,5-trichlorobenzene, can be synthesized through several established methods that could potentially be adapted for the deuterated analog:

  • Chlorination of monochlorobenzene or dichlorobenzene followed by isomer separation

  • Isomerization of 1,2,4-trichlorobenzene in the presence of aluminum chloride and water at refluxing temperatures of 205° to 212°C

  • Vapor phase chlorination of bromine-containing trihalobenzenes at temperatures between 280° and 500°C
    The synthesis of 1,3,5-trichlorobenzene through chlorination of bromine-containing trihalobenzenes can achieve yields of higher than 90% with a purity exceeding 98% . Similar methodologies, with modifications to incorporate deuterium rather than hydrogen, would likely be applicable to the synthesis of 1,3,5-Trichlorobenzene-d3.

Applications in Scientific Research

Analytical Chemistry Applications

1,3,5-Trichlorobenzene-d3 serves important functions in analytical chemistry, particularly in techniques where isotopic labeling provides advantages:

  • Mass Spectrometry: The compound can serve as an internal standard for quantitative analysis due to its deuterium labeling, which creates a mass shift distinguishable from the non-deuterated analog while maintaining similar chemical behavior

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling alters the spectroscopic profile, allowing for specialized applications in structural analysis

  • Isotope Dilution Techniques: Enables precise quantification in environmental and biological samples

Environmental Research

Deuterated compounds like 1,3,5-Trichlorobenzene-d3 are valuable tools in environmental research:

  • Fate and Transport Studies: The deuterium labeling allows researchers to track the movement and transformation of chlorinated benzenes in environmental systems

  • Method Development and Validation: Used as reference standards in the development and validation of analytical methods for environmental monitoring

Comparison with Related Compounds

1,3,5-Trichlorobenzene-d3 belongs to a family of chlorinated and deuterated benzene derivatives. The following table compares it with related compounds:

CompoundStructural DifferencesKey Distinguishing Features
1,3,5-TrichlorobenzeneContains hydrogen instead of deuteriumParent compound; similar chemical properties but without isotopic labeling
1,2,4-Trichlorobenzene-d3Different positioning of chlorine atomsAsymmetrical structure with distinct spectroscopic profile
1,3-Dichlorobenzene-d4Contains two chlorine atoms instead of threeLower chlorine content resulting in different physical properties
Chlorobenzene-d5Contains only one chlorine atomSimpler structure with different chemical reactivity
The symmetric arrangement of chlorine atoms in 1,3,5-Trichlorobenzene-d3 (at positions 1, 3, and 5) distinguishes it from other trichlorobenzene isomers and contributes to its specific properties.

Research Significance and Future Perspectives

Current Research Applications

Current applications of 1,3,5-Trichlorobenzene-d3 in scientific research likely include:

  • Serving as internal standards in analytical methods for environmental monitoring

  • Supporting studies on the environmental fate and transformation of chlorinated aromatics

  • Facilitating method development for the detection and quantification of similar compounds

Future Research Directions

Potential future research directions involving 1,3,5-Trichlorobenzene-d3 may include:

  • Development of more sensitive analytical techniques leveraging isotope labeling

  • Advanced studies on the environmental behavior and toxicology of chlorinated benzenes

  • Exploration of new applications in materials science and pharmaceutical research

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